molecular formula C11H16ClNO B2888811 [(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride CAS No. 1807891-08-2

[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride

Cat. No.: B2888811
CAS No.: 1807891-08-2
M. Wt: 213.71
InChI Key: COUXSMCIXWFXJQ-VZXYPILPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,5R)-5-Phenyloxolan-2-yl]methanamine hydrochloride is a chiral secondary amine characterized by a tetrahydrofuran (oxolane) ring substituted with a phenyl group at the 5-position and an aminomethyl group at the 2-position. It is synthesized as a hydrochloride salt to enhance stability and solubility.

Key structural features include:

  • Oxolane core: A five-membered oxygen-containing ring.

The compound is cataloged as a building block in medicinal chemistry, with suppliers like KB Chemtronica offering it for research use .

Properties

IUPAC Name

[(2S,5R)-5-phenyloxolan-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUXSMCIXWFXJQ-VZXYPILPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride typically involves the following steps:

    Formation of the Phenyloxolan Ring: The initial step involves the formation of the phenyloxolan ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done by reacting the phenyloxolan intermediate with a suitable amine source under appropriate conditions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine compound with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: Substitution reactions can occur when the compound reacts with suitable electrophiles or nucleophiles.

Scientific Research Applications

[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Functional Groups Structural Differences vs. Target Compound References
[(2S,5R)-5-Phenyloxolan-2-yl]methanamine hydrochloride C₁₁H₁₄ClNO Oxolane, phenyl, aminomethyl (HCl salt)
rac-[(2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine HCl C₁₀H₁₅ClN₃O₂ Oxolane, oxadiazole, cyclopropyl Oxadiazole ring replaces phenyl; racemic
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride C₁₀H₁₂ClN₃O Phenyl, oxadiazole, aminomethyl (HCl salt) Oxadiazole fused directly to phenyl; no oxolane
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride C₁₄H₂₈ClNO₂ Cyclohexane, GABA ester, aminobutyrl (HCl salt) Cyclohexane core; ester linkage to GABA
(S)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanamine HCl C₂₂H₂₆ClN₃O Quinuclidine, quinoline, vinyl Bicyclic quinuclidine; quinoline substituent

Key Observations :

  • Quinuclidine-based amines (e.g., ) feature rigid bicyclic systems, which may confer higher receptor selectivity but lower solubility.

Physicochemical Properties

Property Target Compound (1R,2S,5R)-Menthol-GABA HCl rac-Oxadiazole-Oxolane HCl
Molecular Weight 211.69 g/mol 277.82 g/mol 225.68 g/mol
Melting Point Not reported 142–145°C (decomp.) Not reported
Solubility Methanol, DMSO Soluble in methanol, DMSO Limited (requires DMF)
HPLC Retention Time Not reported 2.676 min (98% purity) Not available
X-ray Confirmed No Yes (P21 space group) No

Notes:

  • The menthol-GABA derivative has been rigorously characterized via X-ray diffraction, confirming its stereochemistry and crystal packing .
  • Solubility trends correlate with functional groups: hydrochloride salts generally exhibit better aqueous solubility, while hydrophobic substituents (e.g., phenyl, menthol) reduce it.

Challenges :

  • Racemic mixtures : Analogues like rac-[(2R,5S)-5-(3-cyclopropyl-oxadiazolyl)oxolane] require chiral resolution for enantiopure yields .
  • Low yields in oxadiazole synthesis : Harsh cyclocondensation conditions often lead to side reactions .

Biological Activity

[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological significance.

Chemical Structure and Properties

The compound is characterized by its specific stereochemistry and functional groups, which contribute to its biological activity. The molecular formula is C11H15NO·HCl, with a molecular weight of 215.70 g/mol. Its structure includes a phenyloxolane moiety linked to a methanamine group, which is essential for its interaction with biological targets.

Research indicates that this compound may act as a selective inhibitor for certain enzymes and receptors. For instance, it has been identified as a selective LOXL2 (Lysyl Oxidase-Like 2) inhibitor with an IC50 value of 126 nM, suggesting significant potency in modulating extracellular matrix remodeling processes .

Biological Effects

The compound's biological effects can be summarized as follows:

  • Antifibrotic Activity : By inhibiting LOXL2, it may reduce fibrosis in various tissues, making it a candidate for treating fibrotic diseases.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in neurodegenerative conditions.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, potentially through modulation of cytokine release.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
LOXL2 InhibitionSelective inhibition with IC50 = 126 nM
AntifibroticReduces collagen deposition in fibrotic models
NeuroprotectionPotential protective effects in neuronal cells
Anti-inflammatoryModulates cytokine levels in vitro

Case Study 1: Antifibrotic Effects

A study conducted on animal models of liver fibrosis demonstrated that administration of this compound significantly reduced collagen deposition and improved liver function parameters. The results indicated that the compound effectively mitigated the progression of fibrosis through LOXL2 inhibition.

Case Study 2: Neuroprotective Potential

In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that the compound reduced cell death and preserved mitochondrial function. This suggests a promising role in neuroprotection, warranting further investigation into its therapeutic potential for neurodegenerative diseases.

Research Findings

Recent research highlights the need for further studies to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics and long-term effects are crucial for understanding its viability as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.